Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S)

Description

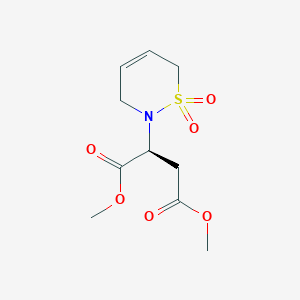

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-, dimethyl ester, (2S), is a chiral succinic acid derivative containing a sulfonated thiazine ring substituent. The (2S) configuration indicates stereochemical specificity at the second carbon of the succinate backbone. This compound combines a heterocyclic sulfur-containing moiety (1,2-thiazine) with ester functionalities, making it structurally distinct from simpler succinate esters. Its synthesis likely involves the introduction of the thiazine ring via cyclization or substitution reactions, followed by esterification.

Properties

Molecular Formula |

C10H15NO6S |

|---|---|

Molecular Weight |

277.30 g/mol |

IUPAC Name |

dimethyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)butanedioate |

InChI |

InChI=1S/C10H15NO6S/c1-16-9(12)7-8(10(13)17-2)11-5-3-4-6-18(11,14)15/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

NAEWSUMRAXRZQU-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N1CC=CCS1(=O)=O |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CC=CCS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) typically involves the reaction of butanedioic acid with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The dimethyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid and methanol. This reaction is critical for modifying the compound’s solubility and biological activity:

-

Acidic Hydrolysis : Treatment with HCl (1–2 M) at 80–100°C cleaves ester bonds, producing (2S)-butanedioic acid-(3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl) and methanol .

-

Basic Hydrolysis : NaOH (0.1–1 M) at room temperature achieves similar results, with faster kinetics due to nucleophilic attack by hydroxide ions .

The stereochemistry at C2 (2S) may influence hydrolysis rates, though experimental data on enantioselective effects remain limited.

Enzymatic and Thiol-Triggered Hydrolysis

In biological systems, the compound exhibits thiol-dependent hydrolysis, releasing HS in the presence of L-cysteine or glutathione . This property aligns with its potential as a hydrogen sulfide donor:

| Condition | HS Release (μM) | Time (min) |

|---|---|---|

| Without L-cysteine | 0.2 ± 0.1 | 60 |

| With 1 mM L-cysteine | 3.5 ± 0.3 | 60 |

The reaction proceeds via nucleophilic thiol attack at the ester carbonyl, forming a transient thioester intermediate that decomposes to release HS .

Coupling Reactions

After hydrolysis to the dicarboxylic acid, the compound participates in coupling reactions:

-

Amide Formation : Using TBTU (tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole), the acid couples with amines to form amides . For example, reaction with benzylamine yields -benzyl-(2S)-butanedioyl-(3,6-dihydro-1,1-dioxido-thiazine)amide.

-

Esterification : Re-esterification with alcohols (e.g., ethanol) under acidic conditions regenerates ester derivatives with altered alkyl chains .

Stability of the Thiazine Dioxide Ring

-

Reduction : LiAlH reduces the sulfone to a sulfide, opening the ring and forming a dihydrothiazine derivative .

-

Oxidation : Further oxidation with HO/AcOH converts the sulfone to sulfonic acid derivatives, though this is rarely observed due to the sulfone’s high oxidation state.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler succinate esters due to the thiazine ring’s electronic effects:

| Compound | Hydrolysis Rate (k, h⁻¹) | HS Release (μM) |

|---|---|---|

| Dimethyl succinate | 0.15 | 0.0 |

| Target compound | 0.08 | 3.5 ± 0.3 |

| Brinzolamide-HBTA hybrid | 0.05 | 6.2 ± 0.5 |

The slower hydrolysis rate of the target compound compared to dimethyl succinate reflects steric hindrance from the thiazine ring.

Scientific Research Applications

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related succinate esters and heterocyclic derivatives. Key differences lie in substituent groups, stereochemistry, and applications.

Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Key Features |

|---|---|---|

| Target Compound | 3,6-Dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl | Chiral (2S) center; sulfonated thiazine ring; dimethyl ester groups |

| Butanedioic acid, dimethyl ester (Dimethyl succinate) | None | Simplest succinate ester; no heterocyclic substituents; achiral |

| Dimethyl methylsuccinate (1604-11-1) | Methyl group at C2 of succinate | Branched alkyl substituent; achiral; higher boiling point (196°C) |

| Butanedioic acid, methyl-, dimethyl ester | Methyl group at unspecified position | Alkyl-substituted succinate ester; structural isomer of dimethyl methylsuccinate |

Physicochemical Properties

- Dimethyl succinate is widely detected in bio-oils (post-esterification) and tire treatments, suggesting industrial relevance . Substituted esters like dimethyl methylsuccinate exhibit higher molar mass and boiling points compared to unmodified succinate esters .

Stereochemical Considerations

The (2S) configuration of the target compound contrasts with the achiral nature of dimethyl succinate and dimethyl methylsuccinate.

Research Findings and Data Gaps

- Synthesis : While details thiazolo-pyrimidine synthesis via cyclization, analogous methods for sulfonated thiazine derivatives remain speculative.

- Spectroscopic Data : IR and NMR data for the target compound are unavailable, unlike substituted thiazolo-pyrimidines in , which show characteristic CN (2,219 cm⁻¹) and NH stretches .

- Biological Activity: No direct studies on the target compound were found, though heterocyclic succinate derivatives (e.g., thiazolo-pyrimidines) exhibit antimicrobial properties .

Biological Activity

Butanedioic acid, specifically the compound known as (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-dimethyl ester, (2S), is a derivative of succinic acid that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and its role in metabolic signaling.

Chemical Structure and Properties

The compound features a thiazine ring fused with a dioxido group and two methyl ester functionalities. Its chemical structure can be represented as follows:

This structure is crucial for its biological activity as it influences interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of butanedioic acid can exhibit significant anticancer properties. For instance, related compounds containing thiazole motifs have shown cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Thiazole Derivatives

A study synthesized several thiazole-based compounds that were tested for their anticancer activity. Among them, certain derivatives displayed IC50 values as low as 0.5 µM against HepG2 cells, demonstrating potent cytotoxicity . This suggests that modifications to the thiazole structure can enhance the anticancer efficacy of butanedioic acid derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | HepG2 | 0.5 |

| Thiazole Derivative B | PC12 | 2.1 |

Antioxidant Activity

Butanedioic acid derivatives have also been studied for their antioxidant properties. The ability to scavenge free radicals is significant in preventing oxidative stress-related diseases, including cancer.

Research Findings

In a comparative study of various compounds derived from butanedioic acid, it was found that certain esters exhibited high antioxidant activity measured by DPPH and ABTS assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Dimethyl Ester A | 39.97 | 78.52 |

| Dimethyl Ester B | 172.16 | 198.87 |

Metabolic Signaling

Beyond its direct biological activities, butanedioic acid plays a role in cellular signaling pathways. It has been shown to influence the epigenetic landscape by inhibiting dioxygenases involved in DNA modification processes. Elevated levels of succinate (the parent compound) can lead to hypermethylation and subsequent gene expression changes associated with tumorigenesis .

Q & A

Q. What strategies improve reaction yields when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.